Methyl 3-(methylsulfonimidoyl)propanoate;oxalic acid
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Overview
Description
Methyl 3-(methylsulfonimidoyl)propanoate;oxalic acid is a compound that combines the properties of a sulfonimidoyl group and an oxalic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(methylsulfonimidoyl)propanoate;oxalic acid typically involves the reaction of methyl 3-(methylsulfonimidoyl)propanoate with oxalic acid. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained. The process may involve the use of catalysts or other reagents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction parameters. The use of automated systems and advanced monitoring techniques can help optimize the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(methylsulfonimidoyl)propanoate;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonimidoyl group to other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce different functionalized compounds.
Scientific Research Applications
Methyl 3-(methylsulfonimidoyl)propanoate;oxalic acid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of sulfonyl-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-(methylsulfonimidoyl)propanoate;oxalic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonimidoyl group can form covalent bonds with nucleophilic sites on proteins, affecting their function and activity. The oxalic acid moiety may also play a role in chelating metal ions and influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(methylsulfonyl)propanoate: Similar structure but lacks the sulfonimidoyl group.
Methyl 3-(methylsulfonamido)propanoate: Contains a sulfonamido group instead of sulfonimidoyl.
Oxalic acid derivatives: Various compounds with oxalic acid moieties but different functional groups.
Uniqueness
Methyl 3-(methylsulfonimidoyl)propanoate;oxalic acid is unique due to the presence of both sulfonimidoyl and oxalic acid groups, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and interactions in chemical and biological systems.
Properties
IUPAC Name |
methyl 3-(methylsulfonimidoyl)propanoate;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S.C2H2O4/c1-9-5(7)3-4-10(2,6)8;3-1(4)2(5)6/h6H,3-4H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKYFPQLVWPTMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCS(=N)(=O)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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